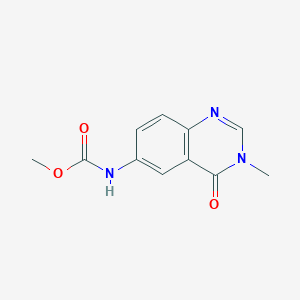

methyl (3-methyl-4-oxo-3,4-dihydro-6-quinazolinyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

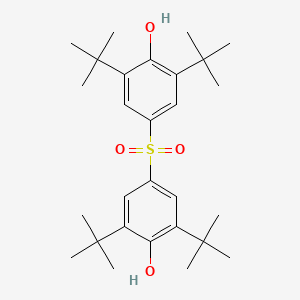

Methyl (3-methyl-4-oxo-3,4-dihydro-6-quinazolinyl)carbamate represents a class of organic compounds known for their diverse chemical and biological properties. These compounds are of significant interest in the field of medicinal chemistry and material science due to their structural complexity and potential applications.

Synthesis Analysis

The synthesis of such compounds often involves multi-step chemical reactions, including the formation of quinazoline derivatives followed by carbamate linkage. An example is the thermal reaction of thiazoloquinoline diones, leading to different quinazolinone products depending on the substituents present (Mrkvička et al., 2008). Copper-catalyzed oxidative coupling has also been employed for synthesizing quinazolinic carbamates, demonstrating the versatility of methods available for these compounds' formation (Yang et al., 2022).

Molecular Structure Analysis

The molecular structure of quinazolinyl carbamates is characterized by the presence of a quinazoline core attached to a carbamate group. Structural analyses, including X-ray diffraction, have revealed detailed insights into the crystal and molecular structure, providing a basis for understanding the compound's reactivity and interaction capabilities (Rajnikant et al., 2001).

Chemical Reactions and Properties

Quinazolinyl carbamates undergo various chemical reactions, including electrophilic substitutions, ring closure, and coupling reactions, to yield a wide range of derivatives with diverse chemical properties. These reactions are pivotal for modifying the compound's functional groups, enhancing its application scope (Hermecz et al., 1993).

Physical Properties Analysis

The physical properties of these compounds, such as melting point, solubility, and crystal structure, are crucial for their practical applications. These properties are influenced by the molecular structure and can be tailored through chemical modifications (Geesi et al., 2020).

Scientific Research Applications

Implications in Medicinal Chemistry

Quinazoline derivatives, including compounds similar to "methyl (3-methyl-4-oxo-3,4-dihydro-6-quinazolinyl)carbamate," have been a focal point in medicinal chemistry due to their broad spectrum of biological activities. These compounds have been found in more than 200 naturally occurring alkaloids and have been synthesized for various bioactive properties. Their stability and versatility allow for the introduction of numerous bioactive moieties, leading to the creation of potential medicinal agents with antibacterial activity against pathogens such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli (Tiwary et al., 2016).

Applications in Optoelectronic Materials

Beyond their medicinal applications, quinazoline derivatives have also been extensively researched for their use in optoelectronic materials. These compounds are integral in the synthesis and application of materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Quinazoline and pyrimidine rings in the scaffold of luminescent molecules highlight their significance in photo- and electroluminescence applications. Incorporation into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials, demonstrating the vast potential of quinazoline derivatives in this field (Lipunova et al., 2018).

Anticancer Drug Development

A significant area of application for quinazoline derivatives is in anticancer drug development. These compounds have shown a wide range of biological properties, including acting as potent inhibitors of EGFR, which is crucial for cancer treatment. The structural diversity observed in patented quinazoline compounds reflects their vast applications and promising field in the development of novel anticancer drugs (Ravez et al., 2015).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl N-(3-methyl-4-oxoquinazolin-6-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c1-14-6-12-9-4-3-7(13-11(16)17-2)5-8(9)10(14)15/h3-6H,1-2H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTBHYZQFHMWHJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[3-(ethoxycarbonyl)-6-methyl-4-quinolinyl]amino}benzoic acid](/img/structure/B5511175.png)

![4-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-1-(2-phenylethyl)-2-piperazinone dihydrochloride](/img/structure/B5511198.png)

![2-[(4-chlorobenzyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5511205.png)

![1-(2-{4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-benzimidazole](/img/structure/B5511218.png)

![3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)amino]carbonyl}phenyl acetate](/img/structure/B5511223.png)

![6-tert-butyl-4-[(3,4-dimethoxybenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5511231.png)

![3-ethyl-8-(2-fluoro-6-methoxybenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5511247.png)

![(4-{[2-(propylthio)pyrimidin-5-yl]methyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5511262.png)